Antimycobacterial Activity: 3-Thioxo Derivatives vs. Non-Thiol Analogues
In a series of 3-oxo/thioxo-1,2,4-triazolo[4,3-a]benzimidazole derivatives bearing a 4-tollyl sulfonyl moiety, the thioxo analogues (derived from the thiol-containing scaffold) showed markedly higher antimycobacterial activity compared to oxo analogues and earlier non-functionalized scaffolds. Compounds 13, 14, and 16 (all thioxo-based) exhibited the highest inhibition against the mycobacterium strain [1]. This demonstrates that the thiol/thione functional group is a critical pharmacophore for antimycobacterial potency within this chemotype.
| Evidence Dimension | Antimycobacterial inhibition activity (qualitative ranking) |
|---|---|
| Target Compound Data | Thioxo derivatives (e.g., compounds 13, 14, 16) show highest inhibition among series |
| Comparator Or Baseline | Oxo analogues and non-functionalized triazolo[4,3-a]benzimidazoles show lower or negligible inhibition |
| Quantified Difference | Qualitative superiority (highest rank in series); specific MIC values not reported in abstract |
| Conditions | In vitro antimycobacterial screening (mycobacterium strain not fully specified in abstract) |
Why This Matters
This evidence guides procurement toward the thiol-containing scaffold as the synthetic gateway to antimycobacterial lead candidates, as the 3-thiol group enables a sharp activity increase over oxo or unsubstituted analogs.
- [1] Design and Synthesis of Some New 3-Oxo/thioxo-1,2,4-triazolo[4,3-a]benzimidazole Derivatives Bearing a 4-Tollyl Sulfonyl Moiety as Antimycobacterial Agents. Arabian Journal of Chemistry, 2021. View Source
